3-Chloro-2-isopropylaniline
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Overview
Description
3-Chloro-2-isopropylaniline is an aromatic amine with the molecular formula C9H12ClN This compound is characterized by a chloro group and an isopropyl group attached to the benzene ring, along with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-isopropylaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-isopropylbenzene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso, nitro, or azo derivatives.
Reduction: Formation of 2-isopropylaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-isopropylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-isopropylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloro and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .
Comparison with Similar Compounds
2-Chloroaniline: Lacks the isopropyl group, making it less lipophilic.
3-Chloroaniline: Similar structure but without the isopropyl group.
2-Isopropylaniline: Similar structure but without the chloro group.
Uniqueness: 3-Chloro-2-isopropylaniline is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C9H12ClN |
---|---|
Molecular Weight |
169.65 g/mol |
IUPAC Name |
3-chloro-2-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 |
InChI Key |
BLLIICMFQDJIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1Cl)N |
Origin of Product |
United States |
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